Monomethyl 2,7-naphthalenedicarboxylate

Heterobifunctional linker Sequential functionalization Asymmetric synthesis

Monomethyl 2,7-naphthalenedicarboxylate (CAS 7568-17-4) is a heterobifunctional derivative of 2,7-naphthalenedicarboxylic acid, bearing one free carboxylic acid and one methyl ester group on the naphthalene ring. This asymmetric functionalization enables sequential or orthogonal reactivity at the 2- and 7-positions, which is fundamentally inaccessible to the symmetrical parent diacid or dimethyl ester.

Molecular Formula C13H10O4
Molecular Weight 230.22 g/mol
CAS No. 7568-17-4
Cat. No. B12771291
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMonomethyl 2,7-naphthalenedicarboxylate
CAS7568-17-4
Molecular FormulaC13H10O4
Molecular Weight230.22 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC2=C(C=CC(=C2)C(=O)O)C=C1
InChIInChI=1S/C13H10O4/c1-17-13(16)10-5-3-8-2-4-9(12(14)15)6-11(8)7-10/h2-7H,1H3,(H,14,15)
InChIKeyGFUSLUJZIDIKSK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Monomethyl 2,7-naphthalenedicarboxylate (CAS 7568-17-4): A Heterobifunctional Naphthalene Building Block for Precision Synthesis


Monomethyl 2,7-naphthalenedicarboxylate (CAS 7568-17-4) is a heterobifunctional derivative of 2,7-naphthalenedicarboxylic acid, bearing one free carboxylic acid and one methyl ester group on the naphthalene ring . This asymmetric functionalization enables sequential or orthogonal reactivity at the 2- and 7-positions, which is fundamentally inaccessible to the symmetrical parent diacid or dimethyl ester . The compound is primarily employed as a synthetic intermediate in organic chemistry and materials science, where the ability to selectively address one reactive handle while preserving the other underpins its utility in constructing complex molecular architectures, including metal-organic frameworks (MOFs), coordination polymers, and functional polyesters [1].

Why Generic Naphthalenedicarboxylate Substitution Fails: The Heterobifunctional Advantage of Monomethyl 2,7-Naphthalenedicarboxylate


Symmetrical analogues—dimethyl 2,7-naphthalenedicarboxylate (CAS 2549-47-5) and 2,7-naphthalenedicarboxylic acid (CAS 2089-89-6)—present identical reactive groups at both termini, forcing simultaneous reaction and precluding sequential functionalization [1]. Conversely, monomethyl 2,7-naphthalenedicarboxylate provides a single methyl ester and a single carboxylic acid with differential reactivity and, critically, differential solubility characteristics that enable purification of crude naphthalenedicarboxylic acid streams through selective esterification and phase partitioning . Substitution with the diester or diacid—or with positional isomers such as the 2,6-disubstituted scaffold—alters key properties including polymer glass transition temperature (Tg) by up to ~6°C, thermal degradation onset (Td,5%) by ~4°C, oxygen permeability (PO₂) by approximately 30%, and the pore topology in resulting MOF architectures [2]. These quantifiable divergences render simple in-class replacement inadequate for applications where thermal, barrier, or spatial precision is paramount.

Quantitative Differentiation Evidence for Monomethyl 2,7-Naphthalenedicarboxylate: Head-to-Head and Cross-Study Comparisons


Heterobifunctional Reactivity vs. Symmetrical Analogues Enables Sequential Derivatization at 2- and 7-Positions

Monomethyl 2,7-naphthalenedicarboxylate presents a methyl ester at the 7-position and a free carboxylic acid at the 2-position, whereas both dimethyl 2,7-naphthalenedicarboxylate (CAS 2549-47-5) and 2,7-naphthalenedicarboxylic acid (CAS 2089-89-6) are homobifunctional [1]. The target compound has one labile proton (H-donor count: 1) and three hydrogen-bond acceptors, compared to zero donors for the dimethyl ester, enabling orthogonal protection/deprotection strategies and stepwise amidation or esterification without requiring symmetry-breaking steps . The diester necessitates a selective monohydrolysis to achieve a comparable intermediate, introducing an additional synthetic operation with attendant yield loss.

Heterobifunctional linker Sequential functionalization Asymmetric synthesis

2,7-Substitution Pattern Enhances Thermal Stability (Td,5%) by ~4°C and Tg by ~6°C in PET Copolymers Relative to Unmodified PET

In poly(ethylene terephthalate-stat-2,7-naphthalate) copolymers synthesized via two-step melt polycondensation, incorporation of dimethyl 2,7-naphthalenedicarboxylate (2,7-N) as a comonomer increased glass transition temperature (Tg) to >75.4°C and thermal degradation onset (Td,5%) to >405.1°C, compared to PET homopolymer values of Tg = 69.7°C and Td,5% = 401.4°C [1]. Both Tg and Td,5% increased monotonically with 2,7-N loading. While monomethyl 2,7-naphthalenedicarboxylate can serve as a precursor to the 2,7-N comonomer, the underlying 2,7-substitution pattern is the structural feature responsible for these thermal enhancements.

Polymer thermal properties Glass transition temperature PET copolyester

2,7-Naphthalate Copolymers Achieve 30% Lower Oxygen Permeability (PO₂ = 0.0073 Barrer) vs. PET (PO₂ = 0.0104 Barrer) at 20% Comonomer Loading

Composition-optimized poly(ethylene terephthalate-stat-2,7-naphthalate) copolymers containing 20% 2,7-N loading exhibited oxygen permeability PO₂ = 0.0073 barrer, representing a ~30% improvement over PET homopolymer (PO₂ ≈ 0.0104 barrer) [1]. The barrier enhancement is attributed to the rigid, planar 2,7-naphthalene moiety reducing free volume and chain-segment mobility. In the broader 2,7-NDC family, the oxygen barrier of poly(ethylene 2,7-naphthalate) (27PEN) was reported to be 2× better than that of the petroleum-based 2,6-isomer benchmark poly(ethylene 2,6-naphthalate) (26PEN) [2]. Monomethyl 2,7-naphthalenedicarboxylate, as a heterobifunctional 2,7-precursor, enables asymmetric incorporation into block or segmented copolymers where selective end-group control is required.

Oxygen barrier Gas permeability Food packaging polymer

2,7-NDC MOF Constructs Nonintersecting 3D Microporous Channels with Hysteretic Gas Sorption vs. Alternative NDC Isomers Producing Distinct Pore Topologies

Using 2,7-naphthalenedicarboxylic acid (H₂2,7-NDC), a double-walled microporous MOF [Zn(2,7-NDC)] was constructed featuring nonintersecting 3D channels with hysteretic gas sorption behavior for Ar [1]. In contrast, 1,4-NDC produces MOFs with intersecting channel geometries and different sorption isotherm shapes [2]. The 2,7-NDC ligand acts as a bent, rigid dicarboxylate linker that directs 1D columns to connect to four adjacent columns through the naphthalene moiety, forming a pcu network topology with 1D solvent channels [3]. Monomethyl 2,7-naphthalenedicarboxylate provides a route to asymmetric MOF linkers: the methyl ester can be selectively hydrolyzed post-framework assembly or used as a protecting group during stepwise linker incorporation, enabling mixed-linker MOFs with spatially differentiated pore environments not achievable with symmetric 2,7-NDC alone.

Metal-organic framework Gas sorption Porous materials

Selective Esterification for Purification of Crude Naphthalenedicarboxylic Acids: Solubility-Driven Separation Leveraging the Monomethyl Ester

Monomethyl 2,7-naphthalenedicarboxylate is specifically formed during a partial esterification process applied to crude naphthalenedicarboxylic acid streams: the monoester dissolves preferentially in the alcohol/water solvent mixture, enabling separation from insoluble impurities via liquid-phase partitioning, followed by hydrogenation to remove colored contaminants and yield high-purity acid or acid/ester mixtures . The dimethyl ester (CAS 2549-47-5) and the parent diacid (CAS 2089-89-6) lack this solubility differential: the diacid has poor solubility in typical organic solvents, while the diester, once formed, cannot be easily converted back to the monoester without a nonselective hydrolysis step. This process-specific role directly ties the compound's procurement value to industrial-scale purification workflows where monomer-grade purity (>98%) is required for polymerization.

Purification Selective esterification Process chemistry

Optimal Application Scenarios for Monomethyl 2,7-Naphthalenedicarboxylate Based on Quantified Evidence


Asymmetric MOF Linker Synthesis Requiring Stepwise Functionalization of 2- and 7-Positions

When constructing mixed-linker MOFs where one carboxylate coordinates to a metal cluster while the other position bears a pendant functional group (e.g., a fluorophore, catalytic site, or chiral auxiliary), the heterobifunctional nature of monomethyl 2,7-naphthalenedicarboxylate enables selective amidation or esterification at the free -COOH, followed by ester hydrolysis and metal-coordination at position 7. This sequential strategy is inaccessible with dimethyl 2,7-naphthalenedicarboxylate (requires symmetry-breaking monohydrolysis with yield loss) or the parent diacid (requires selective monoprotection). The target compound eliminates at least one synthetic operation compared to the diester route .

Polymer-Grade Naphthalenedicarboxylic Acid Purification via Selective Monoesterification

Industrial production of high-purity 2,7-naphthalenedicarboxylic acid for polyester manufacture can leverage the solubility differential of the monomethyl ester: crude acid is partially esterified with methanol/water, the resulting monomethyl ester dissolves and partitions away from insoluble colored impurities, and subsequent hydrogenation followed by hydrolysis yields polymer-grade diacid. This purification route exploits a solubility property unique to the monoester—neither the insoluble parent diacid nor the fully esterified dimethyl ester can achieve the same separation without additional processing steps .

High-Barrier PET Copolyester Formulation Using 2,7-Naphthalate Building Blocks

For food packaging films requiring extended shelf life, copolyesters incorporating 2,7-naphthalate segments achieve a 30% reduction in oxygen permeability (PO₂ = 0.0073 barrer at 20% loading) and a Tg elevation of >5.7°C relative to unmodified PET . Monomethyl 2,7-naphthalenedicarboxylate can serve as a precursor for preparing the 2,7-naphthalate comonomer, with the added advantage that its free -COOH group allows grafting or end-capping reactions to tune chain-end chemistry, which is not possible with the symmetric dimethyl ester. Furthermore, the 2,7-substitution pattern delivers a 2× oxygen barrier advantage over the 2,6-isomer in homopolyesters [1].

Sequential Derivatization for Asymmetric Naphthalene-Based Fluorescent Probes or Pharmacophores

In medicinal chemistry or chemical biology, naphthalene dicarboxylate derivatives serve as rigid scaffolds for fluorescent probes or bioactive molecules. The monomethyl ester enables differential introduction of two distinct substituents at the 2- and 7-positions: e.g., amide coupling at the free acid followed by ester hydrolysis and a second coupling, all without protecting-group manipulation of a second carboxylate. The measured LogP of 2.32 and TPSA of 63.6 Ų place the compound in a favorable physicochemical space for membrane permeability, while the naphthalene core provides intrinsic UV fluorescence for tracking cellular uptake.

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